Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and material science. This particular compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a thiophene ring substituted with a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where an amine reacts with a sulfonyl chloride in the presence of a base.
Esterification: The carboxylate ester group is introduced through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can occur at the carboxylate ester group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both sulfamoyl and carboxylate ester groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-14-9-11-16(12-10-14)21-27(23,24)19-17(15-7-5-4-6-8-15)13-26-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSLYRSPNQHXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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